![molecular formula C22H19N3O B2914186 4-{5-[4-(benzyloxy)phenyl]-1-methyl-1H-pyrazol-4-yl}pyridine CAS No. 1351597-28-8](/img/structure/B2914186.png)
4-{5-[4-(benzyloxy)phenyl]-1-methyl-1H-pyrazol-4-yl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{5-[4-(benzyloxy)phenyl]-1-methyl-1H-pyrazol-4-yl}pyridine is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a benzyloxyphenyl group attached to a pyrazole ring, which is further connected to a pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
Mécanisme D'action
Target of Action
The primary target of the compound, also known as 4-(5-(4-(benzyloxy)phenyl)-1-methyl-1H-pyrazol-4-yl)pyridine, is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a member of the ErbB family of receptor tyrosine kinases, which plays a crucial role in controlling cellular processes like migration, angiogenesis, differentiation, and proliferation . Overexpression of EGFR has been associated with numerous human cancers, including breast, liver, colon, and prostate .
Mode of Action
The compound interacts with its target, EGFR, by inhibiting its kinase activity . This inhibition occurs at a concentration of 2.05µM . The compound’s interaction with EGFR leads to the inhibition of the receptor’s autophosphorylation and activation, thereby disrupting the downstream signaling pathways that are involved in cell proliferation and survival .
Biochemical Pathways
The compound’s interaction with EGFR affects several biochemical pathways. One of the key pathways is the Mitogen-Activated Protein Kinase (MAPK) pathway . The compound has been found to have a better docking score with p38α MAP kinase than the standard inhibitor, SB 203580 . This suggests that the compound might inhibit the MAPK pathway, thereby affecting the downstream effects such as cell proliferation and survival .
Pharmacokinetics
The compound’s potent inhibitory activity against egfr and its significant antiproliferative results against various cancer cell lines suggest that it might have favorable adme properties .
Result of Action
The compound’s action results in significant molecular and cellular effects. It shows potent anticancer activity against various cancer cell lines, with IC50 values ranging from 1.82 to 5.55 µM . Furthermore, it induces the mitochondrial apoptotic pathway and increases the accumulation of Reactive Oxygen Species (ROS) in HepG-2 cells . These results suggest that the compound’s action leads to the induction of apoptosis in cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[4-(benzyloxy)phenyl]-1-methyl-1H-pyrazol-4-yl}pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: The synthesis begins with the preparation of the benzyloxyphenyl intermediate. This is achieved by reacting 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate in an organic solvent like acetone.
Formation of the Pyrazole Ring: The next step involves the formation of the pyrazole ring. This is typically achieved by reacting the benzyloxyphenyl intermediate with hydrazine hydrate and an appropriate diketone, such as acetylacetone, under reflux conditions.
Formation of the Pyridine Ring: The final step involves the formation of the pyridine ring. This is achieved by reacting the pyrazole intermediate with a suitable pyridine derivative, such as 4-chloropyridine, in the presence of a base like sodium hydride in an organic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening methods to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-{5-[4-(benzyloxy)phenyl]-1-methyl-1H-pyrazol-4-yl}pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzyloxy group, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of benzyloxyphenyl ketones or carboxylic acids.
Reduction: Formation of benzyloxyphenyl alcohols.
Substitution: Formation of halogenated benzyloxyphenyl derivatives.
Applications De Recherche Scientifique
4-{5-[4-(benzyloxy)phenyl]-1-methyl-1H-pyrazol-4-yl}pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and analgesic agent.
Biochemistry: The compound is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Comparaison Avec Des Composés Similaires
4-{5-[4-(benzyloxy)phenyl]-1-methyl-1H-pyrazol-4-yl}pyridine can be compared with other similar compounds, such as:
1-Benzylpyrazole-4-boronic acid pinacol ester: This compound also contains a pyrazole ring and a benzyloxy group but differs in its boronic acid functionality.
3’- (4- (benzyloxy)phenyl)-1’-phenyl-5- (pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole: This compound has a similar benzyloxyphenyl group but contains a bipyrazole structure.
The uniqueness of this compound lies in its specific combination of functional groups and its potential therapeutic applications.
Propriétés
IUPAC Name |
4-[1-methyl-5-(4-phenylmethoxyphenyl)pyrazol-4-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-25-22(21(15-24-25)18-11-13-23-14-12-18)19-7-9-20(10-8-19)26-16-17-5-3-2-4-6-17/h2-15H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLDRFDLZNDFRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=CC=NC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(6-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine](/img/structure/B2914105.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B2914107.png)
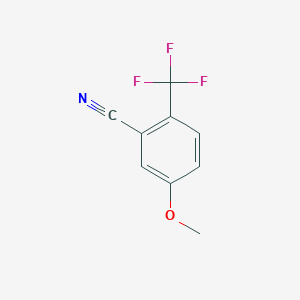
![1-(4-fluorophenyl)-3-[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2914110.png)
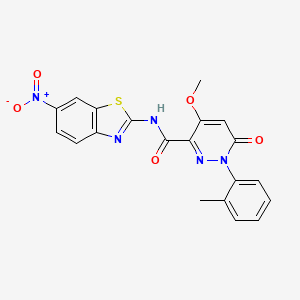
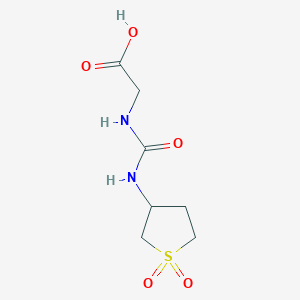
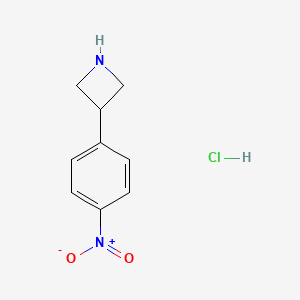
![2-(2H-1,3-benzodioxol-5-yl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1H-inden-1-one](/img/structure/B2914119.png)
![(1-(4-Chlorophenyl)cyclopentyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2914120.png)
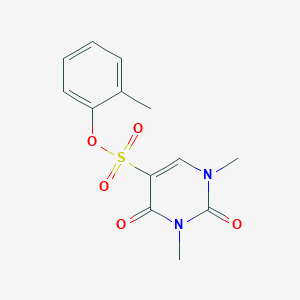
![4-phenyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butanamide](/img/structure/B2914123.png)
![ethyl N-[(2Z)-2-cyano-2-({[2,2-dimethyl-1-(methylcarbamoyl)propyl]amino}methylidene)acetyl]carbamate](/img/structure/B2914124.png)
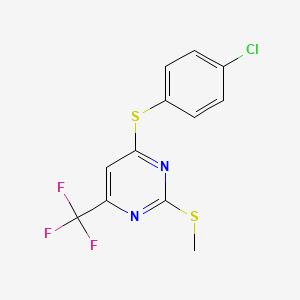
![4-[(4-chlorophenyl)carbamoyl]benzene-1,3-dicarboxylic Acid](/img/structure/B2914126.png)
